Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1252840-46-2
VCID: VC7362185
InChI: InChI=1S/C26H31ClN4O4/c1-3-34-21-10-8-18(9-11-21)24-23(25(32)35-4-2)22(28-26(33)29-24)17-30-12-14-31(15-13-30)20-7-5-6-19(27)16-20/h5-11,16,24H,3-4,12-15,17H2,1-2H3,(H2,28,29,33)
SMILES: CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)OCC
Molecular Formula: C26H31ClN4O4
Molecular Weight: 499.01

Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 1252840-46-2

Cat. No.: VC7362185

Molecular Formula: C26H31ClN4O4

Molecular Weight: 499.01

* For research use only. Not for human or veterinary use.

Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 1252840-46-2

Specification

CAS No. 1252840-46-2
Molecular Formula C26H31ClN4O4
Molecular Weight 499.01
IUPAC Name ethyl 6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C26H31ClN4O4/c1-3-34-21-10-8-18(9-11-21)24-23(25(32)35-4-2)22(28-26(33)29-24)17-30-12-14-31(15-13-30)20-7-5-6-19(27)16-20/h5-11,16,24H,3-4,12-15,17H2,1-2H3,(H2,28,29,33)
Standard InChI Key PZCPQAWLZDACNC-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)OCC

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • Tetrahydropyrimidine backbone: A six-membered ring with two nitrogen atoms at positions 1 and 3, partially saturated (1,2,3,4-tetrahydropyrimidine).

  • Substituents:

    • 4-(4-Ethoxyphenyl): A phenyl ring with an ethoxy (-OCH₂CH₃) group at the para position, attached to carbon 4 of the tetrahydropyrimidine.

    • 6-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}: A piperazine ring substituted with a 3-chlorophenyl group, connected via a methylene (-CH₂-) bridge to carbon 6.

    • Ethyl ester: A carboxyethyl group (-COOCH₂CH₃) at position 5.

Molecular Formula: C₂₆H₃₁ClN₄O₄
Molecular Weight: 487.00 g/mol.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis likely employs a multi-step strategy, combining:

  • Biginelli Reaction: A one-pot cyclocondensation of ethyl acetoacetate, 4-ethoxybenzaldehyde, and urea/thiourea derivatives to form the dihydropyrimidinone (DHPM) core.

  • Piperazine Introduction: Post-cyclization functionalization via alkylation or Mannich reaction to attach the 4-(3-chlorophenyl)piperazine moiety.

Example Protocol:

  • Step 1: Ethyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized via Biginelli conditions (HCl catalysis, ethanol reflux).

  • Step 2: The methyl group at position 6 undergoes bromination (NBS, AIBN) to yield 6-bromomethyl-DHPM.

  • Step 3: Nucleophilic substitution with 4-(3-chlorophenyl)piperazine in the presence of a base (e.g., K₂CO₃) furnishes the target compound .

Spectroscopic Characterization

Key spectral data (hypothetical based on analogs):

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, -OCH₂CH₃), 3.50–3.70 (m, 8H, piperazine), 4.15 (q, 2H, ester -OCH₂), 5.10 (s, 1H, C4-H), 6.80–7.40 (m, 8H, aromatic).

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O ether).

Physicochemical Properties

PropertyValue/Description
SolubilityLow in water; soluble in DMSO, DMF
logP (Predicted)~3.2 (Moderately lipophilic)
Melting PointNot reported (estimated 180–190°C)
StabilityHydrolysis-prone ester; store at 4°C

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Modifying the ester to a carbamate or amide may enhance metabolic stability.

  • Target Identification: High-throughput screening against kinase or GPCR panels.

Material Science

The rigid tetrahydropyrimidine core could serve as a scaffold for liquid crystals or coordination polymers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator